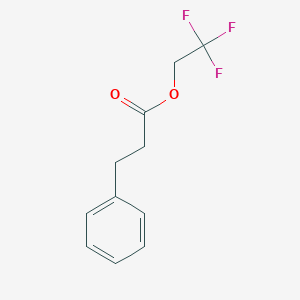
2,2,2-Trifluoroethyl 3-phenylpropanoate
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 3-phenylpropanoate is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
- Chemical Formula : C₁₁H₁₁F₃O₂
- Molecular Weight : 232.2 g/mol
- IUPAC Name : 2,2,2-trifluoroethyl 3-phenylpropanoate
- Appearance : Liquid
- Storage Temperature : Room Temperature
Synthesis and Reactions
The synthesis of this compound typically involves the esterification of phenylpropanoic acid with 2,2,2-trifluoroethanol. This reaction can be performed under mild conditions, often yielding high purity products. The compound's trifluoromethyl group enhances its lipophilicity and stability, making it suitable for various applications.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceutical compounds. Its unique chemical properties allow it to serve as a building block for synthesizing more complex molecules. For instance, it has been utilized in the synthesis of CGRP receptor antagonists, which are potential treatments for migraine and other neurological disorders .
Material Science
The compound is also explored for its use in material science, particularly in the development of new polymers and coatings. The incorporation of fluorinated groups can enhance the chemical resistance and thermal stability of materials. Research indicates that fluorinated esters like this one can improve the performance characteristics of polyhydroxyalkanoates (PHAs), leading to more effective biodegradable materials .
Antimicrobial Properties
Recent studies have indicated that fluorinated compounds exhibit significant antimicrobial activity. For example, modifications involving fluorinated fatty acid esters have shown promising results against various bacterial strains . The incorporation of the trifluoroethyl group enhances the efficacy of these compounds in medical and cosmetic applications.
Case Study 1: Synthesis of CGRP Receptor Antagonists
In a study published on novel processes for synthesizing CGRP receptor antagonists, researchers demonstrated that using this compound as a key intermediate led to improved yields and reduced reaction times compared to traditional methods .
Case Study 2: Fluorinated Polyhydroxyalkanoates
Research on modifying PHAs with fluorinated esters revealed that adding compounds like this compound significantly enhanced their mechanical properties and biodegradability. This modification opens avenues for developing environmentally friendly materials with superior performance characteristics .
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)8-16-10(15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDSSBSNPWIOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40782055 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23522-66-9 | |
| Record name | 2,2,2-Trifluoroethyl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40782055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















